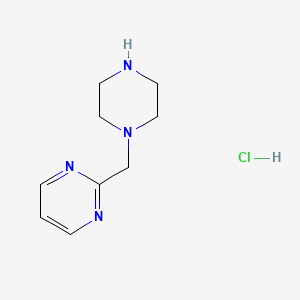
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon ist eine organische Verbindung, die zur Indol-Familie gehört. Indole sind heterozyklische aromatische organische Verbindungen, die eine bedeutende Rolle in verschiedenen biologischen Prozessen spielen und in vielen Naturprodukten vorkommen. Das Vorhandensein der tert-Butylgruppe in 5-Position des Indolrings und der Ethanongruppe in 3-Position macht diese Verbindung einzigartig und möglicherweise nützlich für verschiedene wissenschaftliche und industrielle Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon beinhaltet typischerweise die folgenden Schritte:
Bildung des Indolrings: Der Indolring kann durch verschiedene Methoden synthetisiert werden, z. B. durch die Fischer-Indolsynthese, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden unter sauren Bedingungen beinhaltet.
Einführung der tert-Butylgruppe: Die tert-Butylgruppe kann durch Friedel-Crafts-Alkylierung eingeführt werden, wobei tert-Butylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit dem Indolring reagiert.
Bildung der Ethanongruppe: Die Ethanongruppe kann durch Acylierungsreaktionen eingeführt werden, z. B. durch die Friedel-Crafts-Acylierung, wobei Acetylchlorid in Gegenwart eines Lewis-Säure-Katalysators mit dem Indolring reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon kann kontinuierliche Durchflussverfahren beinhalten, um die Effizienz und Ausbeute zu verbessern. Diese Verfahren verwenden häufig automatisierte Systeme, um die Reaktionsbedingungen präzise zu steuern und so eine gleichbleibende Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wobei die Ethanongruppe in einen Alkohol umgewandelt wird.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Indolring auftreten, wobei Elektrophile wie Halogene oder Nitrogruppen eingeführt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Halogene (Chlor, Brom), Nitrogruppen, Lewis-Säure-Katalysatoren.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole.
Substitution: Halogenierte oder nitrierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Wirkstoffforschung untersucht.
Industrie: Wird zur Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Interaktion mit Rezeptoren: Modulation der Rezeptoraktivität, was zu Veränderungen in der zellulären Signalübertragung führt.
Veränderung der Genexpression: Beeinflussung der Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(5-Methyl-1H-indol-3-yl)ethanon: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer tert-Butylgruppe.
1-(5-Ethyl-1H-indol-3-yl)ethanon: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer tert-Butylgruppe.
1-(5-Phenyl-1H-indol-3-yl)ethanon: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer tert-Butylgruppe.
Die Einzigartigkeit von 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanon liegt in der Gegenwart der sperrigen tert-Butylgruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C14H17NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-8,15H,1-4H3 |
InChI-Schlüssel |
LNIUUTGMXMKOFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)






![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)
